2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a ligand for various receptors in the human body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methoxybenzaldehyde with diphenylmethylpiperazine in the presence of a base to form an intermediate. This intermediate is then reacted with a trifluoromethylpyrimidine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving neurotransmitter receptors.
Medicine: Explored for its therapeutic potential in treating neurological disorders, cardiovascular diseases, and certain types of cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, thereby affecting signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity and potential in treating Alzheimer’s disease.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Investigated for their affinity towards alpha1-adrenergic receptors and potential therapeutic applications.
Uniqueness
2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of functional groups, which confer specific binding properties and biological activities. Its trifluoromethyl group, in particular, enhances its metabolic stability and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C29H27F3N4O |
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Molecular Weight |
504.5 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C29H27F3N4O/c1-37-25-15-9-8-14-23(25)24-20-26(29(30,31)32)34-28(33-24)36-18-16-35(17-19-36)27(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,20,27H,16-19H2,1H3 |
InChI Key |
BQPSLNDCCITJEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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